molecular formula C13H22 B160419 1-Ethyl-3-methyladamantane CAS No. 1687-34-9

1-Ethyl-3-methyladamantane

Cat. No. B160419
CAS RN: 1687-34-9
M. Wt: 178.31 g/mol
InChI Key: HUCLCMAVGXHPPK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyladamantane is a chemical compound with the molecular formula C13H22 . It has a molecular weight of 178.3138 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methyladamantane consists of a unique cage-like arrangement of carbon atoms . This structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

1-Ethyl-3-methyladamantane has a molecular weight of 178.3138 . Other physical and chemical properties such as heat capacity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .

Scientific Research Applications

Chemical Reactions and Synthesis

  • In the field of organic synthesis, 1-Ethyl-3-methyladamantane and its derivatives are involved in complex chemical reactions. For instance, Alford et al. (1972) described the Koch–Haaf carboxylation of 2-methyladamantan-2-ol, which is closely related to adamantane chemistry, demonstrating the versatility of these compounds in synthesis processes (Alford, Cuddy, Grant, & Mckervey, 1972).

Organometallic Chemistry

  • Research by Wrackmeyer et al. (2003) indicates the significant potential of adamantane derivatives, including those related to 1-Ethyl-3-methyladamantane, in the field of organometallic chemistry. They explored the reactivity of 1-boraadamantanes towards bis(trialkylstannyl)ethynes, which is crucial for understanding the chemical behavior of organometallic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of adamantane, like 1-Ethyl-3-methyladamantane, are used to synthesize optically active compounds. Aoyama and Hara (2013) demonstrated the synthesis of new optically active adamantane compounds, highlighting the importance of these derivatives in creating chiral molecules for pharmaceutical applications (Aoyama & Hara, 2013).

Petroleum and Geochemistry

  • Li et al. (2014) studied the effect of evaporation on the concentration and distribution of diamondoids, including adamantane derivatives, in oils. This research has implications for understanding the chemical behavior of petroleum products and their derivatives (Li, Xiong, Chen, & Tang, 2014).

Pheromone and Insect Chemistry

Advanced Materials

  • The unique structure of adamantane derivatives like 1-Ethyl-3-methyladamantane makes them suitable for developing advanced materials. Wagner and Shea (2001) demonstrated the use of 1-boraadamantane in the polyhomologation process to create complex polymers, indicating the potential of these compounds in material science (Wagner & Shea, 2001).

Future Directions

The unique structure and properties of adamantane derivatives like 1-Ethyl-3-methyladamantane make them interesting subjects for future research. They have potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

1-ethyl-3-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCLCMAVGXHPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333972
Record name 1-Ethyl-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyladamantane

CAS RN

1687-34-9
Record name 1-Ethyl-3-methyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
RW Warren, A Schneider… - Applied Spectroscopy, 1968 - journals.sagepub.com
… 1-Ethyl-3-methyladamantane in low-voltage mass spectral analysis gave fragmentation masses of 149 and 163 and a parent mass of 178 (Table II). The fragmentation masses of 149 …
Number of citations: 19 journals.sagepub.com
O Červinka, A Fábryová, J Hájíček - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
… Bromination of 1-ethyl-3-methyladamantane (Jib) obtained on isomerisation of perhydrof!uorene9 or … 1-Ethyl-3-methyladamantane was also isolated analogously to paragraph A. …
Number of citations: 8 cccc.uochb.cas.cz
GA Gadzhiev, MV Giruts, DS Vylekzhanina… - … and Technology of …, 2022 - Springer
… Thermally unstable C 12 1- and 2-ethyladamantanes and C 13 1-ethyl-3-methyladamantane not present in the initial fraction are formed at the first stage of catalysis. Significant amounts …
Number of citations: 4 link.springer.com
A Schneider, RW Warren, EJ Janoski - World Petroleum Congress, 1967 - onepetro.org
… During isomerization of the mixture of perhydrofluorenes, perhydrophenalene and then 1 -ethyl-3-methyladamantane form and disappear in sequence, giving rise finally to 1,3, …
Number of citations: 54 onepetro.org
YA Borisov, AT Saginaev, EI Bagrii - Petroleum Chemistry, 2016 - Springer
… the case of the Schneider method when ther modynamically most stable isomers bearing substitu ents on the bridgehead atoms of the adamantane core (1 ethyl 3 methyladamantane …
Number of citations: 3 link.springer.com
MV Giruts, GN Gordadze, AR Stroeva… - … and Technology of …, 2014 - Springer
The chloroform-insoluble part of chemoorganoheterotrophic aerobic bacteria Arthrobacter sp. RV and Pseudomonas aeruginosa RM is subjected to thermolysis and catalytic …
Number of citations: 2 link.springer.com
H Ling, W Na, WEI Caiyun, SU Jin, Z Bin, Z Wenlong… - 石油实验地质, 2020 - sysydz.net
… In this paper, a qualitative study of adamantane derivatives, such as 1-ethyl-3-methyladamantane and 1-ethyl-3,5,7-trimethyladamantane, was carried out using gas chromatography-…
Number of citations: 2 www.sysydz.net
S Hala, J Eyem, J Burkhard… - Journal of …, 1970 - academic.oup.com
Retention indices were obtained for 31 adamantane hydrocarbons on squalane, Apiezon L and tetrakis-O-/2-cyanoethyl/-pentaerythritol at five temperatures in the range of 110 to 200C. …
Number of citations: 24 academic.oup.com
A Schneider, RW Warren… - The Journal of Organic …, 1966 - ACS Publications
The mixture of isomers from the perhydrogenation of phenanthrene rapidly isomerizes at 0 in the presence of aluminum bromide complex to the equilibrium mixture of trans, syn,< rans-…
Number of citations: 84 pubs.acs.org
C Fang, Y Xiong, Y Li, Y Chen, J Liu, H Zhang… - … et Cosmochimica Acta, 2013 - Elsevier
… 40–50% of total adamantanes, followed by C 3 -alkylated adamantanes (including all trimethyladamantanes and 1-ethyl-3-methyladamantane), C 1 -alkylated adamantanes (1-…
Number of citations: 73 www.sciencedirect.com

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